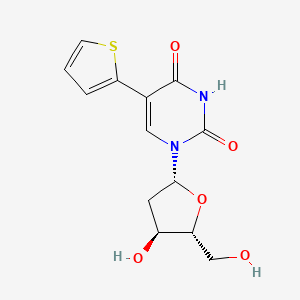
5-(2'-Thienyl)-2'-beta-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2’-Thienyl)-2’-beta-deoxyuridine is a synthetic nucleoside analog that incorporates a thiophene ring into the structure of deoxyuridine. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the thiophene ring can enhance the compound’s stability and binding affinity to target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated deoxyuridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2’-Thienyl)-2’-beta-deoxyuridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2’-Thienyl)-2’-beta-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the uridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or uridine moiety.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2’-Thienyl)-2’-beta-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties. The compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(2’-Thienyl)-2’-beta-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The thiophene ring enhances the compound’s binding affinity to enzymes involved in DNA replication, such as DNA polymerases. This can lead to the termination of DNA chain elongation, thereby inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in antiviral and anticancer research.
5-Iodo-2’-deoxyuridine: Known for its use in the treatment of herpes simplex virus infections.
2-Thiouridine: Contains a sulfur atom in place of oxygen in the uridine structure, used in RNA research.
Uniqueness
5-(2’-Thienyl)-2’-beta-deoxyuridine is unique due to the presence of the thiophene ring, which provides enhanced stability and binding affinity compared to other nucleoside analogs. This makes it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
89647-10-9 |
|---|---|
Molecular Formula |
C13H14N2O5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11+/m0/s1 |
InChI Key |
PCDQBRGMSMVLDZ-IQJOONFLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


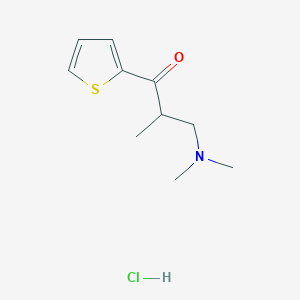

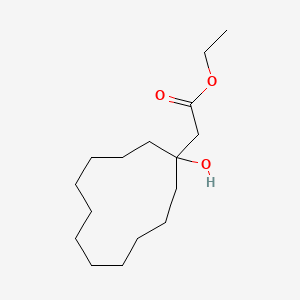

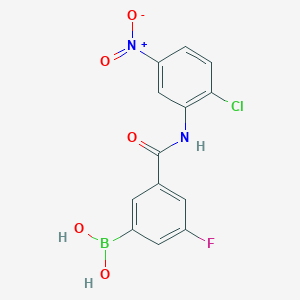
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

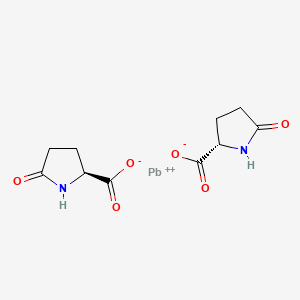
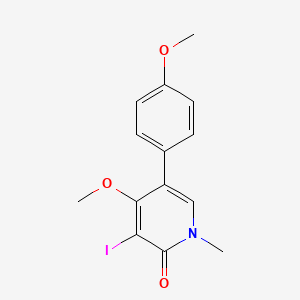

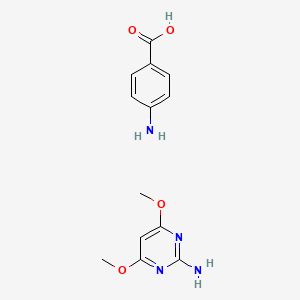
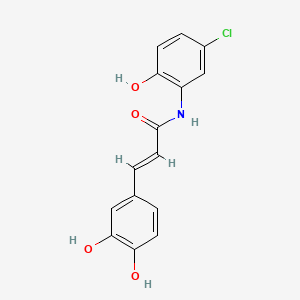
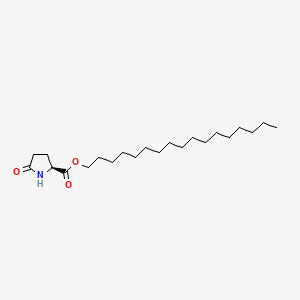
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
